1-(3-methoxyphenyl)-N-{[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl}-5-oxopyrrolidine-3-carboxamide
Description
The compound 1-(3-methoxyphenyl)-N-{[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl}-5-oxopyrrolidine-3-carboxamide (CAS: 1903440-26-5, C₁₉H₁₉N₅O₅, molecular weight: 397.38 g/mol) is a heterocyclic molecule featuring a 5-oxopyrrolidine core substituted with a 3-methoxyphenyl group at position 1 and a carboxamide linker connected to a hybrid 1,2,4-oxadiazole-1,2-oxazole moiety at position 3 . Its structural complexity arises from the integration of multiple pharmacophoric fragments, including:
- 5-Oxopyrrolidine: Known for conformational rigidity and bioactivity in antimicrobial and anti-inflammatory agents .
- 1,2,4-Oxadiazole: A nitrogen-oxygen heterocycle associated with metabolic stability and antimicrobial/antiviral activity .
- 1,2-Oxazole: Enhances lipophilicity and binding affinity to biological targets, as seen in antiviral candidates .
Propriétés
IUPAC Name |
1-(3-methoxyphenyl)-N-[[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-5-oxopyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O5/c1-11-6-15(22-28-11)18-21-16(29-23-18)9-20-19(26)12-7-17(25)24(10-12)13-4-3-5-14(8-13)27-2/h3-6,8,12H,7,9-10H2,1-2H3,(H,20,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRRNGBVWEYJVHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C2=NOC(=N2)CNC(=O)C3CC(=O)N(C3)C4=CC(=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
Structural Analogues and Pharmacological Profiles
The compound’s activity can be contextualized by comparing it to analogues with shared structural motifs:
Key Observations
- Bioactivity Trends: Antimicrobial Activity: The presence of 1,2,4-oxadiazole and 5-oxopyrrolidine correlates with broad-spectrum antimicrobial effects. For example, 3-substituted 1-(3-hydroxyphenyl)-5-oxopyrrolidines demonstrated antifungal activity at low MIC values (6.25 µg/mL) against Candida tenuis and Aspergillus niger . Substitution of methoxy groups with nitrogen-containing fragments reduced activity against Mycobacterium spp., highlighting the critical role of substituent electronegativity . Antioxidant Effects: Chlorophenol-substituted 5-oxopyrrolidines exhibited moderate antioxidant activity, but this is less relevant to the target compound’s likely applications .
Structure-Activity Relationships (SAR) :
- Oxadiazole vs. Thiadiazole : Replacement of oxadiazole with thiadiazole (as in ) may enhance metabolic stability but reduce target affinity due to sulfur’s larger atomic radius.
- Methoxy vs. Hydroxy Groups : Methoxy groups (as in the target compound) improve lipophilicity and membrane permeability compared to hydroxylated analogs (e.g., ), which may require protective group strategies during synthesis .
- Hybrid Heterocycles : The combination of oxadiazole and oxazole in the target compound likely synergizes π-π stacking and hydrogen-bonding interactions with biological targets, as seen in docking studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
